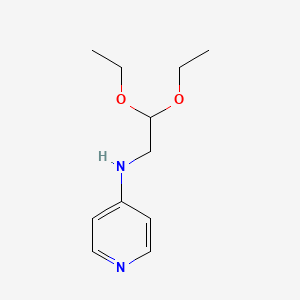

N-(2,2-Diethoxyethyl)pyridin-4-amine

Description

N-(2,2-Diethoxyethyl)pyridin-4-amine is a pyridine derivative featuring a diethoxyethylamine substituent at the 4-position of the pyridine ring. This compound is structurally distinct due to its dual ethoxy groups, which confer unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or reductive amination, as seen in analogous compounds (e.g., sulfonamide derivatives in ) .

Properties

CAS No. |

63188-88-5 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)pyridin-4-amine |

InChI |

InChI=1S/C11H18N2O2/c1-3-14-11(15-4-2)9-13-10-5-7-12-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,12,13) |

InChI Key |

NTMZMGXPTJHQFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNC1=CC=NC=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridin-4-amine Derivatives with Alkyl/Alkoxy Substituents

Key Observations :

- Electronic Effects : The diethoxyethyl group in the target compound donates electron density via oxygen atoms, contrasting with the electron-withdrawing ethenyl group in 4-ethenylpyridin-2-amine.

- Solubility : Diethoxyethyl and ethoxy substituents improve water solubility compared to purely alkyl chains (e.g., methyl groups) .

Amines with Acetal or Ether Functional Groups

Key Observations :

Aromatic Amines with Complex Substituents

Key Observations :

- Crystallinity : Bulky substituents (e.g., ethoxyphenyl) promote intermolecular interactions (N–H⋯N, C–H⋯O), whereas the diethoxyethyl group in the target compound may reduce crystallinity due to flexibility .

- Lipophilicity : Diethoxyethyl groups (LogP ~1.6–2.0, inferred) balance hydrophilicity and membrane permeability better than purely aromatic substituents .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the diethoxyethyl halide. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to stabilize the transition state. The use of a base, such as potassium carbonate or triethylamine, neutralizes the generated HX (X = Cl, Br), driving the reaction to completion.

Key parameters include:

Challenges and Optimizations

Competitive over-alkylation to form quaternary ammonium salts is a major concern. To mitigate this, stoichiometric control of the alkylating agent (1.1–1.3 equivalents) and incremental addition are recommended. Patents highlight that ethanol as a solvent reduces byproduct formation compared to methanol, likely due to its lower polarity.

Reductive Amination Using Diethoxyacetone

Reductive amination between pyridin-4-amine and diethoxyacetone offers an alternative pathway, avoiding direct handling of alkyl halides. This method involves imine formation followed by reduction to the secondary amine.

Procedure and Catalytic Systems

-

Imine Formation : Pyridin-4-amine reacts with diethoxyacetone in ethanol under reflux, facilitated by acidic conditions (HCl or acetic acid).

-

Reduction : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) reduces the imine intermediate. Raney nickel, as described in hydrogenation protocols, achieves yields >75% in 10–24 hours.

Table 1: Comparative Analysis of Reductive Amination Conditions

Mechanistic Considerations

The reaction’s success hinges on the stability of the imine intermediate. Electron-withdrawing ethoxy groups on the ketone slightly deactivate the carbonyl, necessitating acidic conditions to protonate the amine and enhance nucleophilicity.

Protection-Alkylation-Deprotection Strategy

For substrates sensitive to direct alkylation, a three-step protocol involving temporary amine protection is employed.

Stepwise Synthesis

Advantages and Limitations

This method circumvents over-alkylation but introduces additional steps, reducing overall efficiency (yields ~60–70%). The use of HCl in deprotection risks hydrolyzing the diethoxyethyl group, necessitating precise pH control.

Use of Diethoxyethyl Halides as Alkylating Agents

Recent advances focus on optimizing the electrophilicity of 2,2-diethoxyethyl halides through solvent and catalyst selection.

Solvent Effects

Protic solvents like t-butanol enhance halide leaving-group ability, increasing reaction rates. Patent data indicate that t-butanol (20–30-fold excess by weight) improves yields by 15% compared to methanol.

Catalytic Innovations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable reactions in biphasic systems, reducing side reactions. For example, a water/DCM system with 0.1 equiv TBAB achieves 85% yield at 35°C.

Characterization and Analytical Validation

Post-synthesis characterization via NMR, IR, and X-ray crystallography confirms structural integrity. The dimethylamino group in analogous compounds exhibits planar geometry with bond angles summing to 359°, as validated by X-ray data. For this compound, NMR typically shows resonances at δ 1.2 (t, 6H, OCH2CH3), 3.5 (m, 4H, OCH2), and 8.4 (d, 2H, pyridine-H) .

Q & A

Q. Advanced

- Acid Catalysis : TFA promotes selective cyclization over competing pathways .

- Moisture Control : Anhydrous conditions prevent hydrolysis of ethoxy groups.

- Reaction Monitoring : Use TLC or inline IR spectroscopy to track progress and terminate reactions at optimal conversion .

What analytical challenges arise in characterizing this compound, and how are they resolved?

Q. Advanced

- Signal Overlap in NMR : Use 2D techniques (e.g., HSQC, HMBC) to resolve crowded regions .

- Low MS Sensitivity : Derivatization (e.g., acetylation) enhances ionization efficiency.

- Purity Discrepancies : Cross-check HPLC retention times with authentic standards .

How does the diethoxyethyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced

The diethoxyethyl moiety stabilizes transition states via electron-donating effects, enhancing nucleophilicity at the pyridine nitrogen. However, steric hindrance from the ethoxy groups can slow reactions, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2) .

What are the best practices for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.